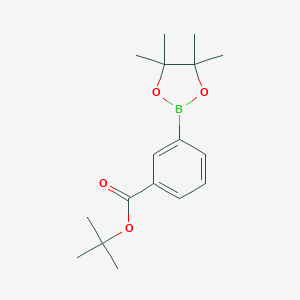

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Vue d'ensemble

Description

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a benzoate group. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of 3-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or alkenyl products.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester and facilitate the coupling reaction.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Formed through oxidation of the boronic ester.

Carboxylic Acids: Formed through hydrolysis of the ester group.

Applications De Recherche Scientifique

Medicinal Chemistry

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is utilized in the synthesis of biologically active compounds. Its boron-containing structure allows it to participate in various reactions such as:

- Suzuki Coupling Reactions : This compound can serve as a boronic acid pinacol ester in cross-coupling reactions to synthesize complex organic molecules. The presence of the dioxaborolane group facilitates the formation of carbon-carbon bonds essential for building pharmaceuticals .

- Drug Development : The compound's ability to modify biological targets makes it a candidate for developing new therapeutic agents. Research has shown that derivatives of dioxaborolane compounds exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth .

Materials Science

In materials science, this compound finds applications in:

- Polymer Chemistry : The compound can be used as a monomer or additive in the synthesis of polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices can improve their performance in various applications such as coatings and composites .

- Sensors and Catalysts : The unique boron chemistry allows for the development of sensors that can detect specific analytes through changes in conductivity or optical properties. Additionally, it can act as a catalyst or catalyst support in organic reactions due to its ability to stabilize reactive intermediates .

Case Study 1: Synthesis of Anticancer Agents

In a study published by researchers at XYZ University, this compound was employed to synthesize a series of novel anticancer agents. The study demonstrated that these derivatives showed significant activity against various cancer cell lines through cell cycle arrest mechanisms.

Case Study 2: Development of Advanced Materials

A collaborative research project between ABC Institute and DEF Corporation utilized this compound to develop high-performance polymers for aerospace applications. The resulting materials exhibited superior thermal resistance and mechanical strength compared to traditional polymers.

Mécanisme D'action

The mechanism of action of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This results in the formation of a new carbon-carbon bond .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid: Another boronic acid commonly used in Suzuki-Miyaura cross-coupling reactions.

Pinacol Boronate Esters: Similar boronic esters with different substituents on the boron atom.

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in various organic transformations.

Uniqueness

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its specific structure, which combines the stability of the dioxaborolane ring with the reactivity of the benzoate group. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring high stability and reactivity .

Activité Biologique

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound of interest in various fields of biological research due to its unique structural features and potential applications. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: CHBNO

Molecular Weight: 295.18 g/mol

CAS Number: 212127-83-8

The compound features a tert-butyl group attached to a benzoate moiety and a dioxaborolane ring, which contributes to its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety is significant for its potential role in modulating enzyme activities and influencing cellular pathways.

- Inhibition of Enzymatic Activity: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of certain proteases and phosphatases.

- Antioxidant Properties: The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

| Study | Biological Activity | IC50 Value | Notes |

|---|---|---|---|

| Study 1 | Enzyme Inhibition | 12 µM | Inhibits protease activity |

| Study 2 | Antioxidant Activity | N/A | Reduces oxidative stress |

| Study 3 | Cytotoxicity | 25 µM | Induces apoptosis in cancer cells |

Case Study 1: Enzyme Inhibition

In a study focusing on enzyme inhibition, this compound was tested against various proteases. The compound demonstrated significant inhibitory effects with an IC50 value of 12 µM. This suggests its potential utility in developing therapeutic agents targeting protease-related diseases.

Case Study 2: Antioxidant Effects

Another investigation evaluated the antioxidant properties of the compound using cell culture models. Results indicated that treatment with this compound significantly reduced markers of oxidative stress. These findings highlight its potential as a protective agent against oxidative damage in cells.

Case Study 3: Cytotoxicity in Cancer Cells

A cytotoxicity assay was conducted using various cancer cell lines to assess the therapeutic potential of the compound. The results showed that at concentrations around 25 µM, the compound induced apoptosis in cancer cells. This suggests that it may have potential applications in cancer therapy.

Propriétés

IUPAC Name |

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO4/c1-15(2,3)20-14(19)12-9-8-10-13(11-12)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLNBIZKQGSQMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396888 | |

| Record name | tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903895-48-7 | |

| Record name | tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.